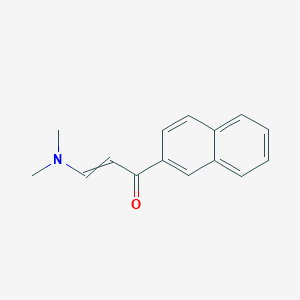
2-Propen-1-one, 3-(dimethylamino)-1-(2-naphthalenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Propen-1-one, 3-(dimethylamino)-1-(2-naphthalenyl)- is an organic compound that belongs to the class of enaminones. Enaminones are compounds that contain both an enamine and a ketone functional group. This particular compound is known for its applications in various fields, including dyeing, antimicrobial activities, and as a building block for more complex chemical structures .
Preparation Methods
The synthesis of 2-Propen-1-one, 3-(dimethylamino)-1-(2-naphthalenyl)- typically involves the reaction of para-methylacetophenone and para-nitroacetophenone with dimethylformamide dimethyl acetal . The reaction conditions often include heating and the use of solvents such as toluene. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
2-Propen-1-one, 3-(dimethylamino)-1-(2-naphthalenyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding naphthoquinones.
Reduction: Reduction reactions can convert it into amines or alcohols.
Substitution: It can undergo nucleophilic substitution reactions, especially at the dimethylamino group. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. .
Scientific Research Applications
2-Propen-1-one, 3-(dimethylamino)-1-(2-naphthalenyl)- has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-Propen-1-one, 3-(dimethylamino)-1-(2-naphthalenyl)- involves its interaction with various molecular targets. In antimicrobial applications, it disrupts bacterial cell membranes, leading to cell death . In antitumor research, it may interfere with cellular processes such as DNA replication and protein synthesis .
Comparison with Similar Compounds
Similar compounds to 2-Propen-1-one, 3-(dimethylamino)-1-(2-naphthalenyl)- include other enaminones and dimethylamino derivatives. For example:
N,N-Dimethyl-1,3-diaminopropane: Used in similar synthetic applications.
N,N-Dimethyl enaminones: These compounds also serve as building blocks for heterocycles and have similar biological activities. The uniqueness of 2-Propen-1-one, 3-(dimethylamino)-1-(2-naphthalenyl)- lies in its specific structure, which imparts distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C15H15NO |
|---|---|
Molecular Weight |
225.28 g/mol |
IUPAC Name |
3-(dimethylamino)-1-naphthalen-2-ylprop-2-en-1-one |
InChI |
InChI=1S/C15H15NO/c1-16(2)10-9-15(17)14-8-7-12-5-3-4-6-13(12)11-14/h3-11H,1-2H3 |
InChI Key |
IUVYDBZSZDZCMG-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C=CC(=O)C1=CC2=CC=CC=C2C=C1 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details




Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














